molecular formula C21H20ClFN4O3S2 B11382358 2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11382358
M. Wt: 495.0 g/mol
InChI Key: BNAAMWRRJBWZJT-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine with 2-methylpropylamine under controlled conditions to form the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Hydroxide ions, amines; reactions may require the use of polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C21H20ClFN4O3S2

Molecular Weight

495.0 g/mol

IUPAC Name

2-methylpropyl 2-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H20ClFN4O3S2/c1-11(2)9-30-19(29)17-12(3)25-21(32-17)27-18(28)16-14(22)8-24-20(26-16)31-10-13-6-4-5-7-15(13)23/h4-8,11H,9-10H2,1-3H3,(H,25,27,28)

InChI Key

BNAAMWRRJBWZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F)C(=O)OCC(C)C

Origin of Product

United States

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